
Glafenine N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glafenine N-Oxide is a biochemical used for proteomics research . It has a molecular formula of C19H17ClN2O5 and a molecular weight of 388.8 . It’s worth noting that Glafenine, the parent compound of Glafenine N-Oxide, is a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to the risk of anaphylaxis and acute kidney failure .
Molecular Structure Analysis
The molecular structure of Glafenine N-Oxide includes a total of 46 bonds . It’s important to note that the structure of Glafenine, the parent compound, has been studied extensively. For instance, a study has shown that Glafenine forms a 1:1 inclusion complex with β-cyclodextrin in an aqueous medium .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Glafenine N-Oxide can be achieved through the oxidation of Glafenine using a suitable oxidizing agent.", "Starting Materials": [ "Glafenine", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Dissolve Glafenine in a suitable solvent (e.g. methanol, ethanol)", "Add the oxidizing agent slowly to the reaction mixture while stirring at a constant temperature (e.g. 0-5°C)", "Allow the reaction to proceed for a suitable period of time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite)", "Isolate the product by filtration or extraction with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
Número CAS |
1391052-91-7 |
Nombre del producto |
Glafenine N-Oxide |
Fórmula molecular |
C19H17ClN2O5 |
Peso molecular |
388.804 |
Nombre IUPAC |
2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2 |
Clave InChI |
YCLRZGMFJXEHFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O |
Sinónimos |
2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid; N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



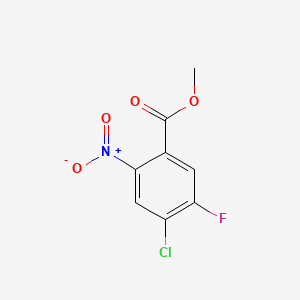
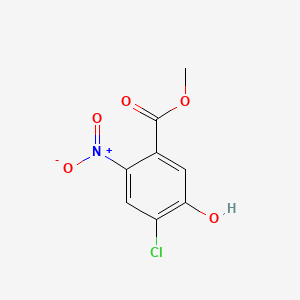
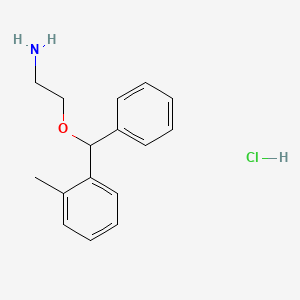
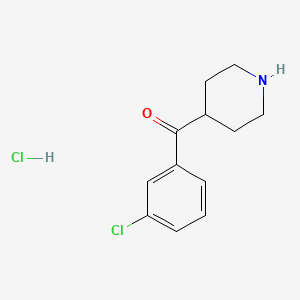
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)

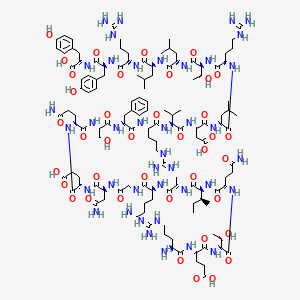
![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
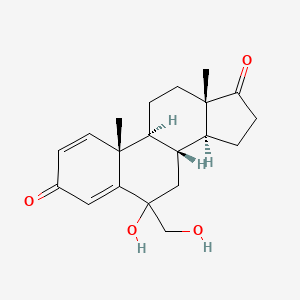
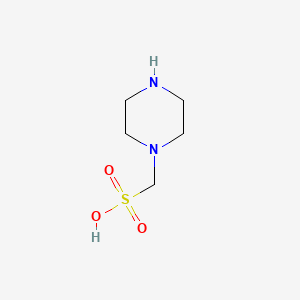
![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)